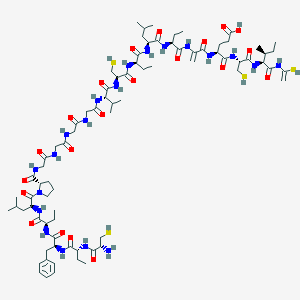
2-Fluoro-5-(isopropylthio)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-(isopropylthio)benzoic acid, also known as FITBA, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FITBA is a derivative of benzoic acid and is a white crystalline solid with a molecular weight of 248.34 g/mol. In
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-(isopropylthio)benzoic acid has shown potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. One of the primary areas of research for 2-Fluoro-5-(isopropylthio)benzoic acid is its potential as an anticancer agent. Studies have shown that 2-Fluoro-5-(isopropylthio)benzoic acid can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in cancer treatment.
Wirkmechanismus
The mechanism of action of 2-Fluoro-5-(isopropylthio)benzoic acid is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes that are involved in cancer cell growth. 2-Fluoro-5-(isopropylthio)benzoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDAC activity, 2-Fluoro-5-(isopropylthio)benzoic acid may prevent the expression of genes that promote cancer cell growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that 2-Fluoro-5-(isopropylthio)benzoic acid has a range of biochemical and physiological effects. In addition to its potential as an anticancer agent, 2-Fluoro-5-(isopropylthio)benzoic acid has also been shown to have anti-inflammatory and antioxidant properties. 2-Fluoro-5-(isopropylthio)benzoic acid has been shown to reduce the production of inflammatory cytokines and to increase the activity of antioxidant enzymes in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-Fluoro-5-(isopropylthio)benzoic acid for lab experiments is its relatively simple synthesis method. 2-Fluoro-5-(isopropylthio)benzoic acid can be synthesized using readily available starting materials and standard laboratory equipment. However, one of the limitations of 2-Fluoro-5-(isopropylthio)benzoic acid is its low solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Fluoro-5-(isopropylthio)benzoic acid. One area of research is the development of more efficient synthesis methods for 2-Fluoro-5-(isopropylthio)benzoic acid. Another area of research is the investigation of the potential of 2-Fluoro-5-(isopropylthio)benzoic acid as a therapeutic agent for other diseases, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-Fluoro-5-(isopropylthio)benzoic acid and to optimize its efficacy as an anticancer agent.
Conclusion
In conclusion, 2-Fluoro-5-(isopropylthio)benzoic acid is a novel chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method is relatively simple, and it has been shown to have anticancer, anti-inflammatory, and antioxidant properties. While there are limitations to its use in lab experiments, there are several future directions for research on 2-Fluoro-5-(isopropylthio)benzoic acid, including the development of more efficient synthesis methods and the investigation of its potential as a therapeutic agent for other diseases.
Synthesemethoden
The synthesis of 2-Fluoro-5-(isopropylthio)benzoic acid involves the reaction of 2-fluorobenzoic acid with isopropylthiol in the presence of a catalyst such as triethylamine. The reaction takes place in anhydrous dichloromethane under reflux conditions, and the resulting product is purified through recrystallization. The yield of 2-Fluoro-5-(isopropylthio)benzoic acid obtained through this method is approximately 70%.
Eigenschaften
CAS-Nummer |
138736-66-0 |
|---|---|
Produktname |
2-Fluoro-5-(isopropylthio)benzoic acid |
Molekularformel |
C10H11FO2S |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
2-fluoro-5-propan-2-ylsulfanylbenzoic acid |
InChI |
InChI=1S/C10H11FO2S/c1-6(2)14-7-3-4-9(11)8(5-7)10(12)13/h3-6H,1-2H3,(H,12,13) |
InChI-Schlüssel |
YJWGBVQDJUKTGF-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=CC(=C(C=C1)F)C(=O)O |
Kanonische SMILES |
CC(C)SC1=CC(=C(C=C1)F)C(=O)O |
Synonyme |
BENZOIC ACID, 2-FLUORO-5-[(1-METHYLETHYL)THIO]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B152459.png)









![(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B152487.png)

